molecular formula C18H19IN2O2 B12804808 Benzoic acid, 2-iodo-, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide CAS No. 112226-93-4

Benzoic acid, 2-iodo-, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide

Cat. No.: B12804808
CAS No.: 112226-93-4
M. Wt: 422.3 g/mol
InChI Key: APOKTNFWHFJVHX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-iodo-, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide is an organic compound with the molecular formula C18H19IN2O2 This compound is characterized by the presence of an iodine atom, a benzoyl group, and a tert-butyl hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-iodo-, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide typically involves the reaction of 2-iodobenzoic acid with tert-butyl hydrazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-iodo-, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.

    Hydrolysis: The hydrazide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of azides or nitriles.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-iodo-, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-iodo-, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The iodine atom and benzoyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-iodo-, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom enhances its potential for substitution reactions, while the benzoyl and tert-butyl hydrazide groups contribute to its stability and solubility.

Properties

CAS No.

112226-93-4

Molecular Formula

C18H19IN2O2

Molecular Weight

422.3 g/mol

IUPAC Name

N'-benzoyl-N-tert-butyl-2-iodobenzohydrazide

InChI

InChI=1S/C18H19IN2O2/c1-18(2,3)21(17(23)14-11-7-8-12-15(14)19)20-16(22)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,20,22)

InChI Key

APOKTNFWHFJVHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1I)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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